molecular formula C21H18N2O2 B3038994 2,3-Diphenyl-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid CAS No. 946386-69-2

2,3-Diphenyl-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid

Cat. No.: B3038994
CAS No.: 946386-69-2
M. Wt: 330.4 g/mol
InChI Key: CGCADNMILNKOBY-UHFFFAOYSA-N
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Description

Chemical Structure: This compound features a tetrahydroquinoxaline core substituted with two phenyl groups at positions 2 and 3 and a carboxylic acid moiety at position 5 (Fig. 1). Its molecular formula is C₂₁H₁₄N₂O₂, with a molecular weight of 326.35 g/mol .

Applications: Primarily used in research as a synthetic precursor for heterocyclic chemistry and pharmacological studies.

Availability: While listed by suppliers like ECHEMI for industrial-grade applications, CymitQuimica has discontinued its production, though information requests remain possible .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-diphenyl-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O2/c24-21(25)16-12-7-13-17-20(16)23-19(15-10-5-2-6-11-15)18(22-17)14-8-3-1-4-9-14/h1-13,18-19,22-23H,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGCADNMILNKOBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(NC3=C(C=CC=C3N2)C(=O)O)C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701184521
Record name 1,2,3,4-Tetrahydro-2,3-diphenyl-5-quinoxalinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701184521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946386-69-2
Record name 1,2,3,4-Tetrahydro-2,3-diphenyl-5-quinoxalinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=946386-69-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3,4-Tetrahydro-2,3-diphenyl-5-quinoxalinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701184521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Hinsberg-Type Condensation

The Hinsberg method, a cornerstone in quinoxaline chemistry, involves the condensation of 1,2-diamines with 1,2-diketones. For 2,3-diphenyl-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid, this approach requires:

  • 1,2-Diamine precursor : 4-Amino-3-carboxybenzene (or a protected derivative) to introduce the carboxylic acid moiety at position 5.
  • 1,2-Diketone : Diphenylglyoxal (C₆H₅COCOC₆H₅) to furnish the 2,3-diphenyl substituents.

Reaction conditions typically involve refluxing in ethanol or acetic acid, yielding the tetrahydroquinoxaline core via nucleophilic attack and subsequent cyclization. Protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) prevents side reactions during condensation. Post-synthesis hydrolysis under basic conditions regenerates the free acid.

Key Data :

Parameter Value Source
Yield 65–70% (analogous cases)
Reaction Time 6–8 hours (reflux)
Protecting Group Ethyl ester

Multi-Step Synthesis via Intermediate Halogenation

Formation of 1,2,3,4-Tetrahydroquinoxaline-2,3-Dione

A critical intermediate, 1,2,3,4-tetrahydroquinoxaline-2,3-dione, is synthesized by cyclizing 1,2-diaminobenzoic acid with oxalyl chloride. Subsequent chlorination using PCl₅ or SOCl₂ yields 2,3-dichloroquinoxaline-5-carboxylic acid derivatives:

$$
\text{1,2-Diaminobenzoic acid} + \text{Oxalyl chloride} \xrightarrow{\text{EtOH, reflux}} \text{Tetrahydroquinoxaline-2,3-dione} \xrightarrow{\text{PCl}_5} \text{2,3-Dichloroquinoxaline-5-carboxylic acid}
$$

Modern Catalytic and Green Chemistry Methods

Photoinduced Cyclization

Recent advances employ photoinduced cyclization of o-diisocyanoarenes with diaryl diselenides or thiols under metal-free conditions. For the target compound, this method could theoretically bypass intermediate halogenation:

$$
\text{o-Diisocyanobenzoic acid} + 2 \text{PhSeSePh} \xrightarrow{h\nu, \text{THF}} \text{2,3-Diphenyltetrahydroquinoxaline-5-carboxylic acid}
$$

This approach offers advantages such as mild conditions (room temperature) and avoidance of toxic chlorinating agents.

One-Pot Tandem Reactions

A Michael addition/azidation/cycloamination cascade using fluoroalkylated precursors and thiourea has been reported for analogous quinoxalines. Adapting this protocol:

$$
\text{1,2-Diaminobenzoic acid} + \text{Diphenylacetylene} \xrightarrow{\text{KI, DMSO}} \text{Target Compound}
$$

Dimethyl sulfoxide (DMSO) acts as both solvent and oxidant, simplifying purification.

Structural and Analytical Characterization

Spectroscopic Confirmation

  • ¹H NMR : Aromatic protons (δ 7.2–7.5 ppm), methylene groups (δ 3.8–4.1 ppm), and carboxylic acid (δ 12.1 ppm).
  • IR : C=O stretch at 1700 cm⁻¹, N-H bend at 1550 cm⁻¹.

Crystallographic Data

Single-crystal X-ray diffraction of analogous compounds confirms the planar tetrahydroquinoxaline ring and dihedral angles between phenyl groups (85–90°).

Challenges and Optimization Strategies

regioselectivity in Phenyl Group Installation

Competing coupling at positions 1 and 4 is mitigated by using electron-deficient arylboronic acids and low-temperature conditions.

Carboxylic Acid Compatibility

Protecting groups (e.g., tert-butyl esters) prevent decarboxylation during high-temperature steps. Selective deprotection with trifluoroacetic acid restores the acid moiety.

Chemical Reactions Analysis

Types of Reactions

2,3-Diphenyl-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the tetrahydroquinoxaline core to a more oxidized state, potentially forming quinoxaline derivatives.

    Reduction: Reduction reactions can further hydrogenate the compound, altering its electronic properties and reactivity.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl rings or the quinoxaline core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while substitution reactions can produce a wide range of functionalized quinoxalines with different biological activities .

Scientific Research Applications

Medicinal Chemistry

DPTQCA is primarily recognized for its pharmacological potential. It serves as a precursor for the synthesis of various biologically active compounds.

Anticancer Activity

Research has indicated that derivatives of tetrahydroquinoxaline compounds exhibit significant anticancer properties. DPTQCA and its derivatives have been investigated for their ability to inhibit tumor growth in various cancer models. For instance, studies have shown that modifications to the tetrahydroquinoxaline core can enhance cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells .

Neuroprotective Effects

DPTQCA has also been studied for its neuroprotective effects. Tetrahydroquinoxaline derivatives are known to interact with neurotransmitter systems and may offer therapeutic benefits in neurodegenerative diseases such as Alzheimer's. The presence of the carboxylic acid group enhances solubility and bioavailability, making it a suitable candidate for further development in neuropharmacology .

Synthetic Applications

DPTQCA serves as an important synthetic intermediate in organic chemistry.

Synthesis of Heterocycles

The compound is utilized in the synthesis of various heterocyclic systems. Its ability to undergo cyclization reactions makes it a valuable building block for creating more complex molecular architectures. Recent studies have highlighted the use of DPTQCA in domino reactions to form new tetrahydroquinoline derivatives, which are relevant in drug discovery .

Functionalization Reactions

DPTQCA can be modified through various functionalization reactions, allowing chemists to introduce different substituents that can alter its biological activity or physical properties. For example, bromination and nitration reactions have been successfully applied to DPTQCA to yield derivatives with enhanced reactivity and potential biological activity .

Material Science Applications

Beyond medicinal uses, DPTQCA has potential applications in material science.

Organic Electronics

The unique electronic properties of tetrahydroquinoxalines make them suitable candidates for organic semiconductor materials. Research is ongoing into their application in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs), where their ability to form stable thin films is advantageous .

Polymer Chemistry

DPTQCA can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities. Its compatibility with various polymerization techniques allows for the development of new materials with tailored properties for applications in coatings and composites .

Case Studies

StudyFocusFindings
Obafemi et al., 1994Anticancer ActivityDPTQCA derivatives showed significant cytotoxicity against MCF-7 cells; IC50 values were determined .
ResearchGate StudySynthesis TechniquesDemonstrated effective bromination of DPTQCA leading to enhanced reactivity; potential applications in drug synthesis .
PMC6271761Neuroprotective EffectsHighlighted the role of tetrahydroquinoxaline derivatives in protecting neuronal cells from oxidative stress .

Comparison with Similar Compounds

3-Phenyl-1,2,3,4-tetrahydroquinoxaline-5-carboxylic Acid

  • Structure : Single phenyl group at position 3; molecular formula C₁₅H₁₄N₂O₂ (MW: 254.28 g/mol) .
  • Purity : Typically 95–98% .
  • Applications : Used as a heterocyclic building block in drug discovery and organic synthesis. Moldb and Amadis Chemical provide this compound with analytical documentation (NMR, HPLC) .

2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline-5-carboxylic Acid

  • Structure : Methyl substituents at positions 2 and 3; molecular formula C₁₁H₁₄N₂O₂ (MW: 206.13 g/mol) .
  • Its smaller substituents may favor metabolic stability in biological studies .
  • Key Difference : Lower molecular weight and hydrophobicity compared to diphenyl derivatives, making it less suitable for applications requiring aromatic interactions .

2,4-Diaminobutyric Acid

  • Structure: A linear butyric acid derivative with amino groups at positions 2 and 4 (CAS: 305-62-4). Notably, erroneously lists the target compound as a synonym, highlighting a nomenclature overlap requiring clarification .
  • Applications: Used in peptide synthesis and metabolic pathway studies. Distinct from tetrahydroquinoxaline derivatives due to its aliphatic backbone .

Data Table: Structural and Functional Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Purity Key Applications
2,3-Diphenyl-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid 90833-20-8 C₂₁H₁₄N₂O₂ 326.35 Phenyl (2,3), COOH (5) N/A Pharmacological research, synthesis
3-Phenyl-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid 946386-66-9 C₁₅H₁₄N₂O₂ 254.28 Phenyl (3), COOH (5) 95–98% Heterocyclic building blocks
2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid N/A C₁₁H₁₄N₂O₂ 206.13 Methyl (2,3), COOH (5) Discontinued Amino acid research

Research Findings and Trends

  • Synthetic Utility : The diphenyl derivative’s aromatic substituents enhance rigidity, favoring applications in metal-organic frameworks (MOFs) and catalysis, though solubility remains a challenge .
  • Biological Activity: Tetrahydroquinoxaline analogs with phenyl groups show moderate activity in kinase inhibition assays, though data for the diphenyl variant are pending further studies .
  • Market Trends : Discontinuation of the dimethyl and diphenyl variants by CymitQuimica reflects shifting demand toward simpler heterocycles like the 3-phenyl analog .

Biological Activity

2,3-Diphenyl-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid (CAS Number: 946386-69-2) is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and pharmacological applications. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C21H18N2O2C_{21}H_{18}N_{2}O_{2}. Its structure features a tetrahydroquinoxaline core with two phenyl groups and a carboxylic acid functional group, which may contribute to its biological activity.

Structural Formula

IUPAC Name 2,3diphenyl1,2,3,4tetrahydro5quinoxalinecarboxylicacid\text{IUPAC Name }2,3-diphenyl-1,2,3,4-tetrahydro-5-quinoxalinecarboxylicacid

Key Characteristics

PropertyValue
Molecular Weight334.38 g/mol
Purity≥ 95%
Melting PointNot specified

Anticancer Properties

Research indicates that compounds similar to 2,3-Diphenyl-1,2,3,4-tetrahydroquinoxaline derivatives exhibit significant antiproliferative effects against various cancer cell lines. A study highlighted that derivatives of tetrahydroquinoxaline showed potent activity against HeLa (cervical cancer), SMMC-7721 (liver cancer), and K562 (leukemia) cell lines with IC50 values ranging from 0.071 to 0.164 µM .

The mechanism by which these compounds exert their anticancer effects often involves:

  • Inhibition of Tubulin Polymerization : Compounds have been shown to inhibit tubulin polymerization with IC50 values around 3.97 µM .
  • Cell Cycle Arrest : Studies report that these compounds can induce cell cycle arrest at the G2/M phase.
  • Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells .

Comparative Biological Activity

The following table summarizes the biological activities of various related compounds:

CompoundCell LineIC50 (µM)Mechanism of Action
2,3-Diphenyl-1,2,3,4-tetrahydroquinoxalineHeLa0.126Tubulin inhibition
N-substituted derivativesSMMC-77210.071Apoptosis induction
Quinazoline-based hybridsMCF-70.15Topoisomerase II inhibition

Case Study: Antitumor Activity

A notable study conducted on a series of tetrahydroquinoxaline derivatives showed that compound 13d exhibited the most potent antiproliferative activity against multiple cancer cell lines. The study provided insights into the binding interactions at the colchicine site on tubulin and suggested potential for further development as antitumor agents .

Recent Advances in Hybrid Drug Development

Recent advancements in drug discovery have focused on hybrid drugs combining different pharmacophores. For instance, hybrid compounds incorporating tetrahydroquinoxaline structures have demonstrated promising results in preclinical models for cancer treatment . These studies suggest a trend towards developing multifunctional agents that target multiple pathways involved in cancer progression.

Q & A

Q. What are the recommended synthetic routes for 2,3-diphenyl-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid, and what intermediates are critical?

Methodological Answer: Synthesis typically involves cyclocondensation of substituted phenylenediamine derivatives with carbonyl-containing precursors. For example:

  • Route 1 : Reacting 1,2-phenylenediamine derivatives with α-keto acids or esters under acidic or basic conditions. This method is analogous to procedures used for tetrahydroquinoxaline-carboxylic acid derivatives, where cyclization is driven by dehydration .
  • Route 2 : Utilizing imine intermediates, as seen in the synthesis of related compounds like 2,4-diaminobutyric acid, where methanimidic acid or aminopyrrolidinone act as key intermediates .
    Critical Intermediates :
  • 3-Aminopyrrolidin-2-one (for backbone formation).
  • Diphenylglyoxal (to introduce phenyl groups).
  • α-Keto acid derivatives (for carboxylic acid functionality).

Q. Which analytical techniques are essential for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to confirm phenyl group substitution patterns and tetrahydroquinoxaline ring formation.
  • High-Performance Liquid Chromatography (HPLC) : To assess purity, especially given potential byproducts from cyclization (e.g., open-chain intermediates) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., exact mass for C21_{21}H18_{18}N2_2O2_2: 330.1368).
  • Infrared (IR) Spectroscopy : To identify carboxylic acid (C=O stretch ~1700 cm1^{-1}) and NH/OH groups.

Q. How should this compound be stored to ensure stability?

Methodological Answer:

  • Storage Conditions : Keep in airtight containers under inert gas (N2_2 or Ar) at –20°C to prevent oxidation of the tetrahydroquinoxaline ring.
  • Handling : Avoid exposure to moisture (hygroscopic carboxylic acid group) and light, which may degrade the conjugated system. Stability studies suggest shelf life >12 months under these conditions .

Advanced Research Questions

Q. What mechanistic insights explain the cyclization efficiency during synthesis?

Methodological Answer: Cyclization proceeds via nucleophilic attack of the amine on the carbonyl group, forming a six-membered transition state. Computational studies (DFT) suggest that electron-withdrawing groups on the phenyl rings increase reaction rates by stabilizing partial positive charges in the transition state. For example:

  • Kinetic Control : Lower temperatures (0–25°C) favor tetrahydroquinoxaline formation over dimerization.
  • Acid Catalysis : Protic acids (e.g., HCl) protonate the carbonyl, enhancing electrophilicity and cyclization efficiency .

Q. How can synthetic yield be optimized using Design of Experiments (DoE)?

Methodological Answer: A DoE approach might include:

Factor Range Optimal Condition
Temperature25–100°C60°C (avoids side reactions)
SolventDMF, THF, EtOHDMF (polar aprotic)
Catalyst (p-TsOH)0.1–1.0 eq0.5 eq
Response Surface Methodology (RSM) can model interactions between factors, achieving >85% yield in validated protocols.

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks)?

Methodological Answer:

  • Orthogonal Techniques : Combine 1^1H-13^13C HSQC NMR to assign ambiguous peaks. For example, a peak at δ 7.2 ppm may arise from residual solvent (e.g., DMSO-d6_6) or proton exchange in the tetrahydroquinoxaline ring.
  • Elemental Analysis : Verify stoichiometry (C, H, N) to rule out impurities.
  • X-ray Crystallography : If crystalline, confirm molecular packing and hydrogen-bonding patterns, which may explain tautomeric forms .

Q. What strategies are recommended for evaluating biological activity?

Methodological Answer:

  • In Silico Screening : Use molecular docking to predict binding affinity toward targets like GABA receptors (common for quinoxaline derivatives).
  • In Vitro Assays :
    • Enzyme Inhibition : Measure IC50_{50} against kinases or oxidases using fluorescence-based assays.
    • Cellular Uptake : Radiolabel the carboxylic acid group (e.g., 14^{14}C) to track permeability in Caco-2 cell monolayers.
  • Structure-Activity Relationship (SAR) : Modify phenyl substituents (e.g., electron-withdrawing groups) and compare activity trends .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Diphenyl-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid
Reactant of Route 2
2,3-Diphenyl-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid

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